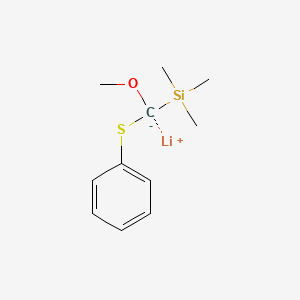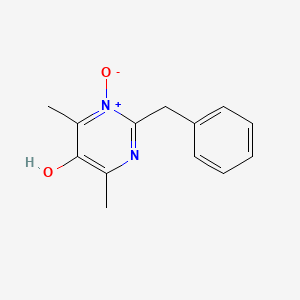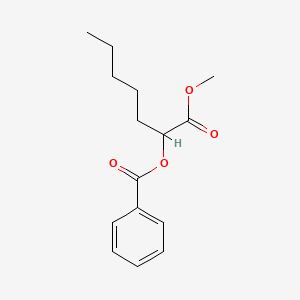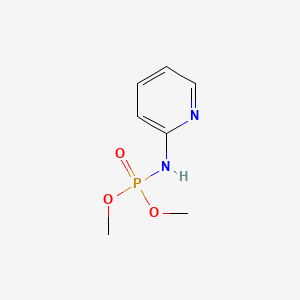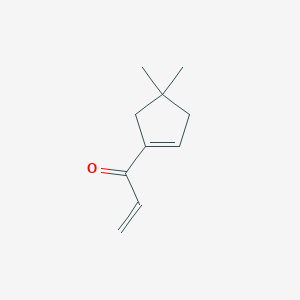
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C10H14O. It is an α,β-unsaturated carbonyl compound, characterized by the presence of a cyclopentene ring substituted with two methyl groups and a propenone side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one typically involves the reaction of 4,4-dimethyl-2-cyclopenten-1-one with propenal (acrolein) under basic conditions. The reaction proceeds via a Michael addition, followed by an aldol condensation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the carbonyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopentenes and propenones
Aplicaciones Científicas De Investigación
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic effects against tumor cells, particularly in oral cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one involves its interaction with cellular targets, leading to various biological effects. The compound’s α,β-unsaturated carbonyl group can undergo Michael addition with nucleophiles in biological systems, potentially disrupting cellular processes and inducing cytotoxicity. This mechanism is particularly relevant in its anti-cancer activity, where it targets tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-2-cyclopenten-1-one
- 2-Hydroxy-3,4,4-trimethylcyclopent-2-enone
- 3,4,4-Trimethylcyclopent-2-enone
- 2-Hydroxy-4,4-dimethyl-3-nonylcyclopent-2-enone
Uniqueness
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one is unique due to its specific structural features, including the presence of both a cyclopentene ring and a propenone side chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
87802-22-0 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-(4,4-dimethylcyclopenten-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-4-9(11)8-5-6-10(2,3)7-8/h4-5H,1,6-7H2,2-3H3 |
Clave InChI |
MDQBPZFTVXXHSM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=C(C1)C(=O)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
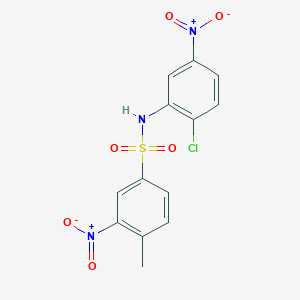
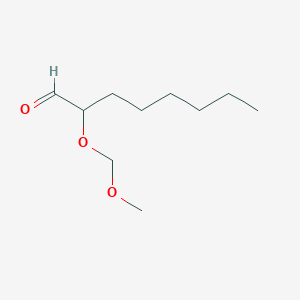
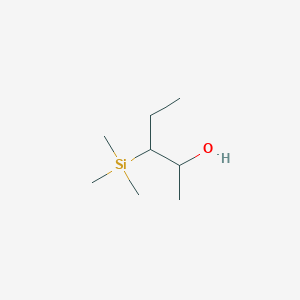
![2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14397678.png)
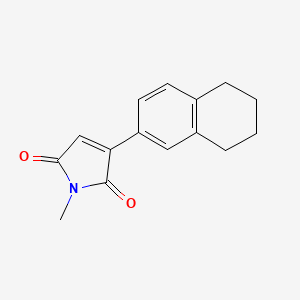
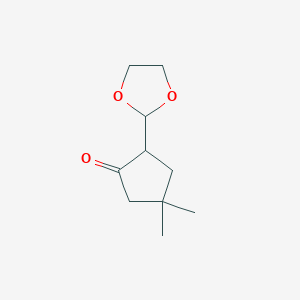
![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)
